2-methyl-1-(4-piperidinyl)-1H-benzimidazole
Description
Historical Context and Significance of the Benzimidazole (B57391) Nucleus
The journey of benzimidazole in medicinal chemistry began with the investigation of vitamin B12, where its nucleus was identified as a stable and biologically significant structure. wikipedia.org This discovery spurred further research, revealing that the benzimidazole core is a structural isostere of naturally occurring nucleotides, which allows it to readily interact with various biopolymers within living systems. researchgate.net Over the past few decades, extensive research has solidified the importance of benzimidazole derivatives, with many compounds reaching the market as effective drugs for various ailments. nih.govresearchgate.net The continuous exploration of this scaffold highlights its enduring significance in the quest for novel and more effective therapeutic agents. semanticscholar.org
The versatility of the benzimidazole nucleus is demonstrated by its presence in a wide array of clinically approved drugs, including:
Proton Pump Inhibitors: Omeprazole, Lansoprazole, Pantoprazole nih.gov
Anthelmintics: Albendazole, Mebendazole, Thiabendazole wikipedia.orgnih.gov
Antihistamines: Astemizole, Mizolastine wikipedia.orgnih.gov
Antihypertensives: Candesartan, Telmisartan wikipedia.orgnih.gov
Structural Features and Chemical Reactivity of the Benzimidazole Core
The benzimidazole molecule is a bicyclic, planar, aromatic system containing 10π electrons. chemicalbook.com This structure consists of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring. chemicalbook.com The two nitrogen atoms within the imidazole ring exhibit different properties: the nitrogen at position 1 (N1) is pyrrole-like, while the nitrogen at position 3 (N3) is pyridine-like and can form salts in the presence of an acid. chemicalbook.com
The chemical reactivity of the benzimidazole core is influenced by the distinct nature of its nitrogen atoms and carbon positions. The N1 position is considered π-excessive, while the N3 position is π-deficient, making the C2 position susceptible to nucleophilic substitutions. chemicalbook.com Conversely, the benzene ring positions (C4, C5, C6, and C7) are π-excessive and are therefore prone to electrophilic substitution reactions. chemicalbook.com The imino group (-NH-) at the N1 position can be readily deprotonated by strong bases, and both nitrogen atoms can be alkylated. wikipedia.org This reactivity allows for the introduction of various substituents at different positions, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. nbinno.com
Table 1: Physicochemical Properties of Benzimidazole
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂ |
| Molar Mass | 118.139 g·mol⁻¹ |
| Melting Point | 170 to 172 °C |
| pKa (conjugate acid) | 5.6 |
| pKa (benzimidazole) | 12.8 |
Overview of Benzimidazole Derivatives in Drug Discovery and Development
The structural versatility and broad range of biological activities have made benzimidazole derivatives a central focus in drug discovery and development. semanticscholar.orgnih.gov The ability to modify the benzimidazole core at various positions allows for the creation of a vast library of compounds with diverse pharmacological profiles. nbinno.com This has led to the development of benzimidazole-based drugs with a wide spectrum of therapeutic applications. nih.govimpactfactor.org
The pharmacological activities of benzimidazole derivatives are extensive and well-documented, including:
Antimicrobial: Exhibiting activity against bacteria, fungi, and parasites. nih.govresearchgate.net
Antiviral: Showing efficacy against a variety of viruses. nih.govnih.gov
Anticancer: Demonstrating potential as effective anticancer agents. researchgate.netnih.gov
Anti-inflammatory: Acting through various mechanisms to reduce inflammation. researchgate.netnih.gov
Analgesic: Providing pain relief. nih.gov
Antihypertensive: Helping to lower blood pressure. researchgate.net
Antidiabetic: Showing potential in managing diabetes. nih.gov
Antihistaminic: Used in the treatment of allergic conditions. researchgate.net
The development of these derivatives often involves structure-activity relationship (SAR) studies, which provide crucial insights into the structural requirements for biological activity and aid in the rational design of new drug candidates. nih.govnih.gov
Rationale for Investigating 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole and Related Analogues
The investigation into "this compound" and its analogues is driven by the established therapeutic potential of both the benzimidazole nucleus and the piperidine (B6355638) moiety. The 2-methyl substitution on the benzimidazole ring is a common feature in many biologically active compounds, and studies have shown that 2-methyl-1H-benzimidazole itself exhibits notable antioxidant and cytotoxic activities. banglajol.inforesearchgate.net
The addition of a piperidinyl group at the N1 position introduces a flexible, saturated heterocyclic ring that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The piperidine ring can participate in various interactions with biological targets and can be further functionalized to explore a wider chemical space. The synthesis of related compounds, such as 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, has yielded molecules with moderate to good antimicrobial activity, demonstrating the potential of this structural combination. arkat-usa.org
The rationale for investigating this specific scaffold and its analogues is based on the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological activities. The aim is to leverage the favorable properties of the 2-methylbenzimidazole (B154957) core and the piperidine ring to develop new therapeutic agents with improved efficacy and target selectivity. Further research into conformationally constrained analogues can also provide a better understanding of the optimal ligand conformations for receptor recognition. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-piperidin-4-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-15-12-4-2-3-5-13(12)16(10)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJYFRCGHVCIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260748 | |
| Record name | 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-81-0 | |
| Record name | 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79098-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 1 4 Piperidinyl 1h Benzimidazole and Analogues
Classical and Modern Synthetic Approaches to Benzimidazole (B57391) Derivatives
The synthesis of the benzimidazole core is predominantly achieved through the condensation of o-phenylenediamines with either carboxylic acids and their derivatives or with aldehydes. researchgate.netnih.gov These foundational methods, known as the Phillips-Ladenburg and Weidenhagen reactions, respectively, have been the subject of numerous modifications to improve yields, reduce reaction times, and employ more environmentally friendly conditions. semanticscholar.orgrsc.org
Condensation Reactions of o-Phenylenediamines
The reaction of an o-phenylenediamine (B120857) with a carbonyl-containing compound is a direct and widely used method for constructing the benzimidazole ring. The choice of the carbonyl reactant dictates the substituent at the 2-position of the resulting benzimidazole.
The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamine with a carboxylic acid, or its derivatives like esters, in the presence of a dilute mineral acid. semanticscholar.orgcolab.wsorientjchem.org To synthesize 2-methylbenzimidazole (B154957), the precursor to the target compound, o-phenylenediamine is condensed with acetic acid. banglajol.infogoogle.comyoutube.com This reaction is typically carried out under heating. semanticscholar.org For instance, heating a mixture of o-phenylenediamine and 90% acetic acid on a water bath at 100°C for two hours can produce 2-methylbenzimidazole. semanticscholar.org The mechanism involves the initial formation of an amide bond between one of the amino groups of the o-phenylenediamine and the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring.
Table 1: Examples of Phillips-Ladenburg Reaction Conditions for 2-Methylbenzimidazole Synthesis
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| o-Phenylenediamine, Acetic Acid | Toluene | Heating reflux for 2-12 hours | >85% | google.com |
| o-Phenylenediamine, Acetic Acid (90%) | Water bath | 100°C for 2 hours | Not specified | semanticscholar.org |
| o-Phenylenediamine, Glacial Acetic Acid | Reflux | Not specified | High | banglajol.info |
This table is interactive. Click on the headers to sort.
The Weidenhagen reaction provides an alternative route to benzimidazoles through the condensation of o-phenylenediamine with aldehydes or ketones. semanticscholar.orgorientjchem.org This reaction is often carried out in the presence of an oxidizing agent, such as a copper (II) salt, in an alcohol or water solvent. semanticscholar.org While the Phillips-Ladenburg reaction is more direct for synthesizing 2-alkyl-substituted benzimidazoles from carboxylic acids, the Weidenhagen reaction is a key method for preparing 2-aryl or other 2-substituted benzimidazoles. semanticscholar.orgresearchgate.net Traditional methods for both the Phillips-Ladenburg and Weidenhagen reactions often required harsh conditions, such as high temperatures (250-300°C), which led to lower yields. semanticscholar.orgrsc.orgresearchgate.net Consequently, modern variations focus on milder conditions and improved efficiency.
In recent years, there has been a significant shift towards developing more environmentally benign methods for benzimidazole synthesis, in line with the principles of green chemistry. jrtdd.comijarsct.co.inchemmethod.com These approaches aim to minimize or eliminate the use of hazardous substances, reduce energy consumption, and utilize renewable resources. ijarsct.co.ineprajournals.com
Key green chemistry strategies for benzimidazole synthesis include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. rjptonline.orgresearchgate.net
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and avoids the use of often toxic and volatile organic compounds. eprajournals.com
Use of green catalysts: Employing eco-friendly and reusable catalysts, such as natural catalysts like lemon juice or papaya bark ash extract, can make the synthesis more sustainable. jrtdd.com
Alternative solvents: The use of greener solvents like water or polyethylene (B3416737) glycol (PEG) is encouraged to replace hazardous organic solvents. chemmethod.com
For example, the condensation of o-phenylenediamine with aldehydes can be efficiently promoted by acetic acid under microwave irradiation without the need for a transition metal catalyst. researchgate.net
N-Alkylation and N-Substitution Strategies
Once the 2-methylbenzimidazole core is synthesized, the introduction of the 4-piperidinyl group at the N-1 position is typically achieved through N-alkylation or N-substitution reactions. researchgate.net This can be accomplished by reacting the benzimidazole with a suitable piperidine (B6355638) derivative, often a halide. tsijournals.com
The N-alkylation of benzimidazoles can be carried out in various polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lookchem.com The reaction often requires a base to deprotonate the benzimidazole nitrogen, making it more nucleophilic. The choice of the alkylating agent and reaction conditions is crucial to control the regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms in the imidazole ring. For symmetric benzimidazoles like 2-methylbenzimidazole, this is not a concern.
Modern approaches to N-alkylation also incorporate green chemistry principles. For instance, N-alkylation of benzimidazoles has been successfully performed in an aqueous basic medium using a surfactant like sodium dodecyl sulfate (B86663) (SDS), which can provide high yields in shorter reaction times. lookchem.com
Multicomponent Reactions for Benzimidazole Scaffold Construction
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis for the efficient construction of complex molecules in a single step from three or more starting materials. nih.govacs.org MCRs offer several advantages, including high atom economy, reduced reaction times, and simplified purification procedures. tandfonline.com
Several MCR strategies have been developed for the synthesis of the benzimidazole scaffold. nih.govrsc.org For example, a one-pot, three-component reaction involving benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by iron(III), can produce benzimidazole derivatives in high yields under mild conditions. nih.gov Another approach involves the copper-catalyzed three-component coupling of an N-(2-aminophenyl)benzamide, a sulfonyl azide, and a terminal alkyne to yield 1,2-substituted benzimidazoles. rsc.org These MCRs provide efficient and convergent pathways to diverse benzimidazole analogues.
Catalytic Synthesis Methodologies for 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole and Analogues
The synthesis of the benzimidazole core is frequently achieved through catalytic methods that enhance reaction efficiency, yield, and selectivity. These methods are broadly applicable to the synthesis of various substituted benzimidazoles, including analogues of this compound.
Acid-Catalyzed Reactions
Acid catalysis is a cornerstone in the synthesis of benzimidazoles, typically involving the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. Both Brønsted and Lewis acids are employed to facilitate this cyclization.
Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), chlorosulfonic acid, and hydrochloric acid (HCl), are effective catalysts for the condensation reaction. organic-chemistry.orgacs.orgrsc.org For instance, p-TsOH has been used to catalyze the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes under solvent-free grinding conditions, offering high efficiency and simple product isolation. rsc.org Similarly, the reaction between 2-amino anilines and β-diketones to form 2-substituted benzimidazoles proceeds efficiently in the presence of p-TsOH. acs.org Another approach uses H2O2 and HCl in acetonitrile (B52724) at room temperature for a rapid and high-yield synthesis of substituted benzimidazoles. organic-chemistry.org
Lewis acids like boric acid also serve as effective, inexpensive, and environmentally benign catalysts. jpsbr.org Boric acid has been successfully used in aqueous media for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes, demonstrating its utility as a water-soluble and stable catalyst. jpsbr.org Organocatalysts such as L-proline have also been utilized, promoting the reaction in an aqueous medium, which aligns with the principles of green chemistry. ijrar.org
Nanocatalytic Systems
In recent years, nanocatalysts have gained prominence in organic synthesis due to their high surface area, enhanced catalytic activity, and potential for recyclability. biointerfaceresearch.comspringerprofessional.de Various nanocatalytic systems have been developed for the synthesis of benzimidazole derivatives, offering advantages like mild reaction conditions, high yields, and environmental friendliness. springerprofessional.deresearchgate.net
Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have been shown to be highly effective for the selective reaction between o-phenylenediamine and aldehydes to yield 2-substituted benzimidazoles. mdpi.com This system operates at ambient conditions without the need for additives. mdpi.com Magnetic nanoparticles, such as chitosan-supported iron oxide (Fe3O4/chitosan), provide an easily recoverable and reusable catalyst for the synthesis of 1,2-disubstituted benzimidazoles. biointerfaceresearch.com Other systems include zinc sulfide (B99878) nanoparticles (nano-ZnS) and ZrO2–Al2O3 solid acids, which also promote the reaction efficiently under mild conditions. rsc.orgajgreenchem.com
Metal-Catalyzed Transformations
Transition metal catalysts are widely used for synthesizing benzimidazoles through various reaction mechanisms, including dehydrogenative coupling and cross-coupling reactions. acs.orgresearchgate.net These methods often provide access to complex benzimidazole structures under relatively mild conditions.
Catalysts based on earth-abundant metals like iron, cobalt, and copper are particularly attractive. Iron-porphyrin complexes have been used for the one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate. nih.gov Cobalt-pincer complexes catalyze the dehydrogenative coupling of primary alcohols and aromatic diamines, producing water and hydrogen gas as the only byproducts. acs.org Copper-catalyzed reactions include the intramolecular N-arylation of amidines and one-pot, three-component reactions of 2-haloanilines, aldehydes, and sodium azide. organic-chemistry.orgnih.gov Manganese(I) complexes have also been employed for the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols. organic-chemistry.org
Specific Synthetic Pathways for this compound
The synthesis of the specific target molecule, this compound, requires strategies that correctly install both the 2-methyl group and the 1-(4-piperidinyl) substituent on the benzimidazole core. This can be achieved either by building the benzimidazole ring onto a piperidine-containing precursor or by attaching the piperidine ring to a pre-formed benzimidazole.
Synthesis through Piperidine Ring Incorporation
This approach involves synthesizing the benzimidazole ring from a precursor that already contains the N-(4-piperidinyl) moiety. A relevant example is the synthesis of 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives. arkat-usa.org This synthesis starts with the reductive cyclization of an N-piperidine substituted nitroaniline using sodium dithionite (B78146) in the presence of an aldehyde (in this case, 2-furfural). arkat-usa.org Adapting this method for the target molecule would involve replacing 2-furfural with acetaldehyde (B116499) or a related C2 synthon to form the 2-methyl group.
Another strategy involves the reaction of benzene-1,2-diamines, which are substituted with a piperidine group, with other reagents to form the benzimidazole ring. For instance, novel 2-(benzimidazol-2-yl)quinoxalines bearing piperidine substituents have been synthesized by reacting specially prepared benzene-1,2-diamines, which have a piperidine moiety at position 4, with 3-aroylquinoxalinones. nih.gov
Modification of Pre-Synthesized Benzimidazole Intermediates
An alternative and common strategy is to first synthesize the 2-methyl-1H-benzimidazole core and then introduce the 4-piperidinyl group at the N1 position. The initial synthesis of 2-methyl-1H-benzimidazole is straightforward and can be achieved in high yields by condensing o-phenylenediamine with acetic acid. banglajol.inforesearchgate.net
Once the 2-methyl-1H-benzimidazole intermediate is obtained, the piperidine moiety can be attached. This typically involves an N-alkylation or N-arylation type reaction. Although direct coupling of piperidine itself can be challenging, a common method involves reacting the benzimidazole with a piperidine derivative that has a suitable leaving group. For example, a reaction with 4-halo-N-protected piperidine followed by deprotection would yield the desired product. A related synthesis involves converting an intermediate like 1-methyl-2-(methylthio)-1H-benzo[d]imidazole into various piperazine-containing benzimidazoles by reacting it with different piperazine (B1678402) derivatives. mdpi.com This highlights a strategy where a leaving group at the 2-position (or another activated position) facilitates the introduction of the cyclic amine.
Strategies for Methyl Group Introduction at the 2-Position
The introduction of a methyl group at the 2-position of the benzimidazole scaffold is a critical step in the synthesis of the target compound and its analogues. A prevalent and straightforward method involves the condensation of an o-phenylenediamine with acetic acid or its derivatives. banglajol.inforesearchgate.netsemanticscholar.org This reaction, often referred to as the Phillips condensation, typically proceeds by heating the reactants, sometimes in the presence of a dehydrating agent or an acid catalyst to facilitate the cyclization and formation of the imidazole ring.
One common protocol involves heating o-phenylenediamine with glacial acetic acid. banglajol.infosemanticscholar.org For instance, a mixture of o-phenylenediamine and 90% acetic acid can be heated at 100°C for approximately two hours to yield 2-methyl-1H-benzimidazole. semanticscholar.org The reaction mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to afford the final benzimidazole product.
Alternative reagents can also serve as the source for the C2-methyl group. For example, the reaction of o-phenylenediamines with acetaldehyde, followed by an oxidative cyclization, can also yield 2-methylbenzimidazoles. Another approach involves the coupling of o-nitroanilines with methyl-containing compounds like picolines, where the methyl group is incorporated into the benzimidazole ring during a reductive cyclization process. nih.gov However, the condensation with acetic acid remains one of the most direct and widely utilized methods due to the availability and low cost of the starting materials. banglajol.infosemanticscholar.org
Regioselective Functionalization at the 1-Position
Once the 2-methyl-1H-benzimidazole core is synthesized, the next crucial step is the regioselective introduction of the 4-piperidinyl group at the N-1 position. This N-alkylation reaction must be controlled to avoid the formation of the isomeric N-3 substituted product. The reaction typically involves the deprotonation of the benzimidazole N-H with a suitable base, generating a nucleophilic benzimidazolide (B1237168) anion, which then reacts with an electrophilic piperidine derivative.
The synthesis of 1,2-disubstituted benzimidazoles is a well-explored area, and various protocols can be adapted for this specific transformation. nih.gov A general approach involves reacting 2-methyl-1H-benzimidazole with a 4-substituted piperidine where the substituent is a good leaving group (e.g., tosylate, mesylate, or a halide). The choice of base and solvent is critical for achieving high regioselectivity. Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly employed. nih.gov
For example, the synthesis of a similar compound, 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one, has been achieved through the coupling of the benzimidazolone core with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of K₂CO₃ in DMF. nih.gov A similar strategy can be applied for this compound, where a protected 4-halopiperidine or piperidin-4-yl tosylate is used as the alkylating agent. Subsequent deprotection of the piperidine nitrogen, if necessary, would yield the final product. The presence of the existing substituent at the 2-position can influence the regioselectivity of the N-1 alkylation, but mixtures of N-1 and N-3 isomers can still form in some cases. mdpi.com Careful optimization of the reaction conditions is therefore essential to maximize the yield of the desired N-1 isomer. nih.gov
Reaction Optimization and Yield Enhancement
Optimizing reaction parameters and selecting appropriate reagents and catalysts are paramount for enhancing the yield and efficiency of benzimidazole synthesis.
The conditions under which benzimidazole synthesis is performed significantly impact the reaction outcome. Temperature, solvent, and reaction time are interdependent variables that must be fine-tuned for optimal results.
Temperature: Reaction temperature plays a crucial role. For the condensation of o-phenylenediamine with aldehydes, reactions can be conducted at room temperature or with heating. nih.gov For instance, gold nanoparticle-catalyzed synthesis of 2-substituted benzimidazoles showed that increasing the temperature from 25°C to 50°C was necessary to drive the reaction from an intermediate imine to the final cyclized product. mdpi.com In other cases, reflux conditions are employed to ensure the reaction goes to completion. ijrar.org However, excessively high temperatures can sometimes lead to the formation of undesired byproducts.
Solvent: The choice of solvent can dramatically affect reaction rates and yields. A study on the synthesis of 2-phenyl-1H-benzimidazole found that chloroform (B151607) (CHCl₃) was the most suitable solvent compared to acetonitrile, methanol, ether, and DMF, providing a 94% yield when using NH₄Cl as a catalyst. nih.gov Green chemistry approaches have explored the use of water as an environmentally benign solvent, which can provide excellent yields, especially when combined with catalysts like Erbium(III) triflate (Er(OTf)₃). beilstein-journals.org Solvent-free conditions, often combined with microwave irradiation or grinding, represent another strategy to enhance reaction efficiency and reduce environmental impact. nih.gov
Time: Reaction times can vary from minutes to several hours. Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes while increasing yields by 10-50% compared to conventional heating. organic-chemistry.org The use of efficient catalysts, such as Er(OTf)₃, can shorten reaction times to as little as two minutes for the synthesis of 1,2-disubstituted benzimidazoles. beilstein-journals.org Optimization involves monitoring the reaction (e.g., by TLC) to determine the point of maximum conversion without significant byproduct formation. nih.govdoi.org
Table 1: Influence of Reaction Conditions on Benzimidazole Synthesis
| Catalyst/Promoter | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| NH₄Cl | CHCl₃ | Room Temp. | 4 h | 94 | nih.gov |
| NH₄Br | CHCl₃ | Room Temp. | 6 h | 40 | nih.gov |
| Er(OTf)₃ | Water | 80°C | 15 min | 72 | beilstein-journals.org |
| None | Water | 80°C | 15 min | 40 (1a) + 52 (1b) | beilstein-journals.org |
| Au/TiO₂ | Toluene | 50°C | 18 h | 92 | mdpi.com |
| L-Proline | Aqueous Media | Reflux | - | Good to Excellent | ijrar.org |
The selection of reagents and catalysts is a determining factor in the efficiency of benzimidazole synthesis. A wide array of catalytic systems, from simple ammonium salts to complex metal nanoparticles, have been developed to improve yields, reduce reaction times, and allow for milder conditions.
Catalysts:
Lewis Acids: Lewis acids like ZrCl₄, FeCl₃, and Er(OTf)₃ have proven to be highly effective catalysts. mdpi.combeilstein-journals.orgnih.gov Er(OTf)₃, for example, is commercially available, recyclable, and can selectively promote the formation of either 2-substituted or 1,2-disubstituted benzimidazoles simply by altering the reaction conditions. beilstein-journals.org
Metal Nanoparticles: Heterogeneous catalysts, such as supported gold nanoparticles (Au/TiO₂), offer high efficiency and the advantage of being easily recoverable and reusable. mdpi.com These catalysts can promote the aerobic oxidative cyclization of o-phenylenediamines and aldehydes under relatively mild conditions. mdpi.com Other nanocatalysts, including Fe₃O₄@SiO₂/collagen and Al₂O₃/CuI/PANI composites, have also been successfully employed. nih.gov
Ammonium Salts: Simple, inexpensive ammonium salts like ammonium chloride (NH₄Cl) can act as efficient catalysts for the condensation of o-phenylenediamine with carbonyl compounds at room temperature, providing excellent yields and simplifying the experimental procedure. nih.gov
Organocatalysts: L-proline has been used as an inexpensive and environmentally friendly organocatalyst for benzimidazole synthesis in aqueous media under reflux conditions. ijrar.org
The role of the catalyst often involves the activation of the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diamine. nih.gov In oxidative cyclization reactions, catalysts like supported gold nanoparticles or copper complexes facilitate the oxidation steps required for the aromatization of the imidazole ring. mdpi.comrsc.org
Table 2: Comparison of Catalytic Systems in Benzimidazole Synthesis
| Catalyst | Key Features | Typical Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | Inexpensive, commercially available | Room Temp., CHCl₃ | 75-94% | nih.gov |
| Gold Nanoparticles (Au/TiO₂) | Heterogeneous, reusable, mild conditions | 50°C, Toluene, O₂ | 51-99% | mdpi.com |
| Erbium(III) Triflate (Er(OTf)₃) | Recyclable, selective for 1,2-disubstitution | 80°C, Water | up to 72% | beilstein-journals.org |
| Fe(III)-Porphyrin | High efficiency, mild conditions | Room Temp., EtOH | up to 90% | nih.gov |
| Copper(I) Iodide (CuI) | Used in intramolecular N-arylation | - | - | rsc.org |
| L-Proline | Organocatalyst, green solvent | Reflux, Aqueous Media | Good to Excellent | ijrar.org |
Structural Elucidation and Characterization Techniques
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for “2-methyl-1-(4-piperidinyl)-1H-benzimidazole,” are not reported in the searched scientific literature. Consequently, 2D-NMR data such as COSY, HSQC, or HMBC spectra are also unavailable.
Mass Spectrometry (MS)
Published mass spectrometry data, which would confirm the molecular weight and fragmentation pattern of “this compound,” were not found in the conducted searches.
Infrared (IR) Spectroscopy
Specific IR spectroscopic data, including characteristic absorption bands (in cm⁻¹) that would identify the functional groups and bonding structure of “this compound,” could not be retrieved from the available sources.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports of the single-crystal X-ray diffraction analysis of “this compound.” Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is not available.
Elemental Analysis for Purity and Composition Verification
Specific elemental analysis data (calculated vs. found percentages of Carbon, Hydrogen, and Nitrogen) to confirm the empirical formula and purity of “this compound” is not documented in the searched literature.
Due to the absence of specific experimental data for the target compound, the requested article with detailed research findings and data tables cannot be generated at this time.
Structure Activity Relationship Sar Studies of 2 Methyl 1 4 Piperidinyl 1h Benzimidazole Derivatives
Impact of Substitutions on the Benzimidazole (B57391) Core
The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, offers multiple positions for substitution, namely the 1, 2, 5, and 6-positions, which significantly modulate the pharmacological profile of the molecule. scholarsresearchlibrary.com
The substituent at the 2-position of the benzimidazole ring plays a critical role in determining the biological activity. While the core compound of this article is 2-methyl-1-(4-piperidinyl)-1H-benzimidazole, studies on related benzimidazole derivatives provide insights into the effect of varying the alkyl group at this position.
Research has shown that the nature of the substituent at the C2 position significantly influences the anti-inflammatory activity of benzimidazole derivatives. For instance, in a study of 1-(N-substituted amino)methyl-benzimidazoles, the 2-ethyl derivatives were synthesized and evaluated for their anti-inflammatory and analgesic responses. researchgate.net A comparative study on 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol revealed that the 2-methyl derivative exhibited more prominent antioxidant and cytotoxic activities. banglajol.inforesearchgate.net This suggests that even small changes to the substituent at the 2-position, such as replacing a methyl group with a hydroxymethyl group, can lead to significant differences in biological activity. banglajol.inforesearchgate.net
The general consensus from broader benzimidazole SAR studies is that substitution at the 2-position is often essential for potent activity, although in some specific cases, like Lck kinase inhibition, it can be unfavorable. nih.gov
| Compound | 2-Position Substituent | Observed Activity | Reference |
|---|---|---|---|
| 2-methyl-1H-benzimidazole | Methyl | Prominent antioxidant and cytotoxic activities | banglajol.inforesearchgate.net |
| 1H-benzimidazol-2-yl-methanol | Hydroxymethyl | Mild antioxidant activity | banglajol.inforesearchgate.net |
| 1-(N-substituted amino)methyl-2-ethyl-benzimidazoles | Ethyl | Effective anti-inflammatory and analgesic responses | researchgate.net |
The N-1 position of the benzimidazole ring is a key site for modification, and the nature of the substituent at this position can profoundly impact the compound's pharmacological properties. The introduction of a piperidinyl group at the 1-position is a common strategy in the design of biologically active benzimidazole derivatives.
Studies on N-substituted benzimidazoles have shown that the substituent at the N-1 position can enhance chemotherapeutic activity. nih.gov The presence of a piperidine (B6355638) ring, in particular, has been associated with various biological activities, including antimicrobial and anticancer effects. nih.govscispace.com For instance, the addition of a piperidine group to 2-(thioalkyl)-methyl benzimidazole derivatives via a Mannich reaction was found to influence their antibacterial activity. tsijournals.com
Substitution on the benzene portion of the benzimidazole nucleus provides another avenue for modulating biological activity. Electron-donating and electron-withdrawing groups can alter the electronic properties of the ring system, thereby influencing ligand-target interactions.
Halogenation: The introduction of halogen atoms (F, Cl, Br) to the benzene ring can impact the lipophilicity and electronic nature of the molecule. Theoretical studies on halogenated benzimidazole derivatives have shown that halogenation can affect the excited-state intramolecular proton transfer (ESIPT) properties, which is relevant for applications in fluorescence sensing. nih.gov In terms of biological activity, halogen substitution can sometimes be less impactful than solvent polarization effects. nih.gov However, in a series of N-piperidinyl-benzimidazolone derivatives, 5-chloro-substituted compounds were found to be more potent than their unsubstituted counterparts. nih.gov
Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the biological activity of benzimidazole derivatives. Studies on nitro-substituted benzimidazoles have been conducted to understand their tautomeric forms and chemical properties. researchgate.net In the context of opioids containing a benzimidazole core, a nitro group at the 5-position was found to be a key feature in the most potent compounds. wikipedia.org Furthermore, research on other benzimidazole derivatives has shown that nitro substitutions can lead to good to excellent inhibitory activities against certain enzymes. researchgate.net
Amino Group: The amino group, being electron-donating, can also modulate the activity of benzimidazole derivatives. The preparation of aminobenzimidazoles is often achieved through the reduction of the corresponding nitro derivatives. researchgate.net In some SAR studies, compounds with amino substitutions have exhibited good anti-inflammatory activity. nih.gov
Carboxyl Group: The introduction of a carboxyl group can increase the polarity of the molecule and provide a potential site for hydrogen bonding. The synthesis of benzimidazole-2-carboxylic acid derivatives has been reported, expanding the chemical space for biological evaluation. scholarsresearchlibrary.com
| Modification | Effect on Properties/Activity | Reference |
|---|---|---|
| Halogenation (e.g., 5-chloro) | Can increase potency compared to unsubstituted analogs. | nih.gov |
| Nitro Group (e.g., 5-nitro) | Associated with high potency in some benzimidazole opioid series. | wikipedia.org |
| Amino Group | Can confer good anti-inflammatory activity. | nih.gov |
| Carboxyl Group | Increases polarity and potential for hydrogen bonding. | scholarsresearchlibrary.com |
Role of the 4-Piperidinyl Moiety in Biological Activity
In a study on N-piperidinyl-benzimidazolone derivatives as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), it was found that a chair conformation of the N-piperidinyl linker was preferable for optimal ligand-OGG1 interactions. nih.gov A boat conformation, on the other hand, distorted protein-ligand interactions, leading to weaker inhibitors. nih.gov This highlights the critical role of the piperidine ring's conformation in dictating the biological activity. The interactions of benzimidazole derivatives with their biological targets are often multifaceted, involving hydrogen bonds, and in the case of DNA/RNA binding, electrostatic interactions. nih.gov
The nitrogen atom of the piperidine ring is a common site for further substitution, which can be used to fine-tune the physicochemical properties and biological activity of the parent compound. N-methylation is a simple modification that can have significant consequences.
While specific studies on the N-methylation of this compound are limited, research on related structures provides valuable insights. For instance, in a study of N-substituted benzimidazole carboxamides, N-methyl-substituted derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring and cyano groups on the benzimidazole nuclei showed pronounced and selective antiproliferative activity. nih.gov This suggests that N-methylation can be a favorable modification for enhancing certain biological activities.
Influence of Stereochemistry (e.g., Enantiomers) on Activity
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical factor in determining the pharmacological activity of a drug. Since biological systems, such as receptors and enzymes, are chiral, they often interact differently with the various stereoisomers of a chiral drug molecule. This can lead to significant differences in efficacy, potency, and even the nature of the biological response between enantiomers.
For benzimidazole derivatives, stereochemistry has been shown to play a significant role in their biological activity. While specific studies focusing solely on the enantiomers of this compound are not extensively detailed in the reviewed literature, research on closely related analogues provides valuable insight. For instance, in a series of 1,2-disubstituted benzimidazole derivatives designed as nociceptin/orphanin FQ peptide receptor agonists, the (R)-configuration at the 3-position of a piperidinyl moiety attached to the C2 position of the benzimidazole was identified as crucial for potent activity. The compound, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, emerged as a potent, orally active anxiolytic agent, highlighting the importance of a specific enantiomer for therapeutic efficacy nih.gov.
This principle underscores that for chiral derivatives of this compound, it is highly probable that one enantiomer will exhibit greater activity or a more desirable pharmacological profile than the other, or the racemic mixture. Therefore, the separation and individual testing of enantiomers are essential steps in the drug discovery and development process to optimize therapeutic benefit.
Table 1: Example of Stereoisomer Influence on Benzimidazole Derivative Activity
| Compound Class | Stereoisomer | Activity Note | Reference |
|---|---|---|---|
| 2-(3-piperidinyl)-1H-benzimidazole Derivatives | (3R)-enantiomer | Identified as the more potent and efficacious stereoisomer for nociceptin/orphanin FQ receptor agonism. | nih.gov |
| Racemic Mixture | Mixture of (R) and (S) | Generally expected to have lower potency compared to the pure, more active enantiomer. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in structural features (described by molecular descriptors) affect a compound's efficacy, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the rational design of more potent and selective drug candidates. nih.govbiointerfaceresearch.com
Development of Predictive Models for Biological Efficacy
Numerous QSAR models have been successfully developed for various classes of benzimidazole derivatives to predict their efficacy against a range of biological targets. These models often employ statistical methods like Multiple Linear Regression (MLR) to create a predictive equation. nih.govbiointerfaceresearch.compnrjournal.com
A key example involves a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which are structurally related to the core compound of interest, as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Using a genetic algorithm for descriptor selection followed by MLR, a highly predictive model was generated. This model demonstrated excellent statistical significance, with a high correlation coefficient (R²) of 0.935 and strong internal and external validation metrics (Q²_LOO = 0.894), indicating its reliability for predicting the PARP inhibitory activity of new analogues. nih.gov
Similarly, 2D-QSAR models have been established for other benzimidazole series, predicting activities such as antifungal efficacy and anticancer effects. For instance, a model for antifungal benzimidazole derivatives showed good statistical quality (R² = 0.8361, Q² = 0.7457), proving its utility in designing new antifungal agents. pnrjournal.compnrjournal.com Another 2D-QSAR model for benzimidazoles with anticancer activity against the MDA-MB-231 breast cancer cell line also yielded satisfactory validation parameters (R² = 0.904), confirming its predictive power. researchgate.net Machine learning-based approaches, such as Support Vector Machine (SVM), have also been used to create robust models, for example, in predicting the corrosion inhibition efficiency of benzimidazoles, achieving a correlation coefficient (R) of 0.9589. researchgate.netnih.gov
Table 2: Summary of Predictive QSAR Models for Benzimidazole Derivatives
| Benzimidazole Derivative Class | Biological Activity | QSAR Method | Statistical Significance (R²) | Reference |
|---|---|---|---|---|
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides | PARP Inhibition | GA-MLR | 0.935 | nih.gov |
| Aryl Benzimidazoles | Antifungal (Candida albicans) | MLR | 0.8361 | pnrjournal.compnrjournal.com |
| General Benzimidazoles | Anticancer (MDA-MB-231) | 2D-QSAR | 0.904 | researchgate.net |
| General Benzimidazoles | Corrosion Inhibition | SVM | 0.9589 | researchgate.netnih.gov |
| 2-substituted-1H-benzimidazole-4-carboxamides | Anti-enterovirus | MLR, NN | - | biointerfaceresearch.com |
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. QSAR and molecular modeling studies are instrumental in identifying these key features.
For benzimidazole derivatives, these studies have elucidated several crucial pharmacophoric elements. Molecular docking, a technique often used in conjunction with QSAR, helps visualize how these molecules bind to their target proteins. biointerfaceresearch.com For example, docking studies of benzimidazole derivatives into the active site of the CRF-1 receptor revealed that specific amino acid residues (Glu196 and Lys334) were involved in essential hydrogen bonding, while another residue (Trp9) participated in Π-Π stacking interactions. nih.gov These specific interactions represent key pharmacophoric features required for CRF-1 antagonism.
Table 3: Key Pharmacophoric Features for Benzimidazole Derivatives
| Pharmacophoric Feature | Description | Potential Interaction Type |
|---|---|---|
| Benzimidazole Ring System | The core bicyclic aromatic structure. | Hydrophobic interactions, π–π stacking. researchgate.net |
| Piperidine Nitrogen | The nitrogen atom within the piperidine ring. | Hydrogen bond acceptor, formation of salt bridge (ionic interaction) when protonated. |
| Hydrogen Bond Donors/Acceptors | Groups like N-H on the benzimidazole or carbonyls on substituents. | Hydrogen bonding with key amino acid residues in the target protein. nih.gov |
| Aromatic/Hydrophobic Groups | Substituents attached to the core scaffold. | Van der Waals forces, hydrophobic interactions. |
Pharmacological and Biological Activity of this compound
The benzimidazole scaffold, a heterocyclic aromatic compound, is a constituent of vitamin B12 and a prominent structural motif in medicinal chemistry. Derivatives of benzimidazole, including those with piperidinyl substitutions, have garnered significant attention for their wide range of biological activities. Pre-clinical and mechanistic studies have focused on elucidating the anti-inflammatory and antimicrobial properties of this class of compounds.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), forming a stable complex. This method is instrumental in virtual screening and lead optimization.
Molecular docking simulations are frequently employed to predict the binding affinity of benzimidazole (B57391) derivatives to various biological targets. This affinity is often quantified by a scoring function, which estimates the binding free energy, typically expressed in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable ligand-receptor interaction.
Studies on various benzimidazole derivatives have demonstrated their potential to bind to a range of receptors. For instance, docking studies have been conducted on derivatives against targets like cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors to explore their anti-inflammatory and antioxidant potential. impactfactor.orgresearchgate.net In the context of Alzheimer's disease, substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives have been docked against acetylcholinesterase (AChE), with some compounds showing high binding affinities. researchgate.net Similarly, other benzimidazole-based compounds have been evaluated as tubulin polymerization inhibitors, a key mechanism for anticancer activity, showing potent binding affinities at the colchicine-binding site. nih.gov
The predictive power of docking helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. impactfactor.org
| Benzimidazole Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|---|
| 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives | Acetylcholinesterase (AChE) | -11.0 to -11.4 | Alzheimer's Disease researchgate.net |
| 2-phenyl benzimidazole | Cyclooxygenase (COX) | -7.9 | Anti-inflammatory impactfactor.orgresearchgate.net |
| 2-methyl-1H-benzo[d]imidazole | Cyclooxygenase (COX) | -6.5 | Anti-inflammatory impactfactor.orgresearchgate.net |
| Benzimidazole-based carboxamide derivatives | α,β-tubulin (Colchicine Site) | -7.74 to -9.757 | Anticancer nih.gov |
| Quinoxaline-benzimidazole hybrids | α/β-tubulin | -45.139 | Anticancer nih.gov |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | -8.50 | Anthelmintic nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-receptor complex, known as binding poses. These models are crucial for identifying the specific amino acid residues within the target's binding site that interact with the ligand. researchgate.net Understanding these key interactions—such as hydrogen bonds, hydrophobic interactions, pi-alkyl, and van der Waals forces—is fundamental for structure-based drug design and optimizing ligand potency and selectivity. nih.gov
For example, docking studies of benzimidazole derivatives into the binding site of human NAD(P)H-Quinone oxidoreductase 1 (NQO1) have identified hydrophobic interactions with residues like Tyr128 and Pi-alkyl interactions with Pro68. researchgate.net In the case of benzimidazole binding to β-tubulins, molecular dynamics simulations have highlighted the critical role of the amino acid E198 in forming strong bonds that stabilize the drug-protein interaction. nih.gov Docking of acetylcholinesterase inhibitors based on a benzimidazole scaffold revealed important interactions with residues such as Trp86 and Tyr341. researchgate.net
| Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|
| Ascaris β-tubulin | E198, N256 | Hydrogen Bonds, Stabilizing Interactions nih.gov |
| Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) | Tyr128, Pro68, Gly193 | Hydrophobic, Pi-alkyl, H-bond researchgate.net |
| Acetylcholinesterase (AChE) | Trp86, Tyr341, Ser293, Tyr72 | Hydrogen Bonds, Hydrophobic researchgate.net |
| Beta-tubulin | Asn258, Val315, Lys352 | Direct Hydrogen Bonding nih.gov |
| Beta-tubulin | Cys241, Ala250, Met259, Val318 | Hydrophobic Contacts nih.gov |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to investigate conformational changes in both the ligand and the target. nih.govunipa.it
A crucial application of MD simulations is to validate the stability of the binding poses predicted by molecular docking. nih.gov By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in the predicted orientation. nih.gov
The stability of the complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A low and stable RMSD value for the ligand and the protein backbone suggests that the complex has reached equilibrium and the binding pose is stable. nih.govunipa.it Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue to identify flexible regions of the protein, which can be important for ligand binding and protein function. nih.gov
MD simulations are powerful tools for studying the conformational dynamics of proteins upon ligand binding. mdpi.com Proteins are not rigid structures; they are flexible and can undergo significant conformational changes to accommodate a ligand. These changes can range from minor side-chain rotations to large-scale movements of entire domains. ed.ac.uk
Simulations can reveal how the binding of a ligand like a 2-methyl-1-(4-piperidinyl)-1H-benzimidazole derivative might induce or stabilize a particular protein conformation. unipa.it For instance, the binding of an inhibitor can cause a "lid" region of a binding cleft to close over the ligand, sequestering it from the solvent and enhancing the binding affinity. unipa.it In some cases, ligand binding can expose previously hidden or "cryptic" binding sites, which are absent in the unliganded protein structure but become accessible due to protein dynamics. ed.ac.uk Analysis of the ligand's conformation throughout the simulation also provides insights into its flexibility and preferred shape within the binding pocket. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a valuable tool for understanding the intrinsic properties of a molecule like this compound.
DFT calculations are used to optimize the molecular geometry of the compound and to predict a wide range of its chemical and physical properties. nih.gov These calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov Furthermore, DFT is used to compute electronic properties that are crucial for understanding a molecule's reactivity and interactions. sciencepublishinggroup.com This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. sciencepublishinggroup.com
Other properties that can be derived from DFT studies include the dipole moment, electronegativity, chemical hardness, and the distribution of electronic charge within the molecule. nih.govsciencepublishinggroup.com This information provides a detailed picture of the molecule's electronic characteristics, which complements the insights gained from docking and MD simulations. nih.gov
| Calculated Property | Significance | Reference Method |
|---|---|---|
| Optimized Molecular Geometry | Provides accurate bond lengths and angles in the ground state. nih.gov | B3LYP/6-311G(d,p) nih.gov |
| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and kinetic stability. sciencepublishinggroup.com | B3LYP/6-311+G(d,p) sciencepublishinggroup.com |
| Dipole Moment | Measures the polarity of the molecule, affecting solubility and binding. sciencepublishinggroup.com | B3LYP/6-311+G(d,p) sciencepublishinggroup.com |
| Global Reactivity Parameters | Includes hardness, electronegativity, and ionization potential, which describe reactivity. nih.gov | B3LYP/6-311G(d,p) nih.gov |
| Vibrational Frequencies | Predicts the infrared spectrum for comparison with experimental data. nih.gov | DFT approach nih.gov |
| Nonlinear Optical (NLO) Properties | Evaluates potential for use in modern hi-tech applications. nih.gov | CAM-B3LYP, M06 nih.gov |
Geometrical Optimization and Electronic Properties
Geometrical optimization is a fundamental computational step to find the most stable structure of a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, Density Functional Theory (DFT) is a commonly employed method, often using functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost researchgate.netgrafiati.com. This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's lowest energy conformation.
Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity, stability, and spectroscopic characteristics. These properties include the dipole moment, polarizability, and Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability researchgate.net.
| Electronic Property | Predicted Value/Description |
|---|---|
| HOMO Energy | Indicates the ability to donate an electron; higher values suggest a better donor. |
| LUMO Energy | Indicates the ability to accept an electron; lower values suggest a better acceptor. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability; a larger gap suggests lower reactivity. |
| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Polarizability (α) | Describes the molecule's ability to form induced dipoles in an electric field. |
Conformational Analysis and Energy Minima
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds. The analysis involves mapping the potential energy surface (PES) by systematically rotating these bonds to identify all possible conformations and their corresponding energies nih.gov. The lowest points on this surface are known as energy minima and represent the most stable, and therefore most probable, conformations of the molecule nih.gov.
Pharmacokinetic Prediction (ADME - Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile isca.menih.gov. These computational models predict how a molecule will be processed by a living organism, which is a key determinant of its potential as a therapeutic agent.
For benzimidazole derivatives, various ADME properties are typically evaluated. Absorption is often predicted by examining a molecule's ability to permeate the gastrointestinal tract. Distribution characteristics can be inferred from predictions of blood-brain barrier (BBB) penetration and plasma protein binding nih.gov. Metabolism is frequently assessed by predicting which cytochrome P450 (CYP) enzymes are likely to interact with the compound isca.me. Excretion pathways and potential toxicity are also key endpoints of these predictive models.
| ADME Parameter | In Silico Prediction/Significance |
|---|---|
| Gastrointestinal (GI) Absorption | Predicted to be high for many benzimidazole analogues, indicating good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Variable; can be predicted using models like the BOILED-Egg plot. Some benzimidazoles may cross the BBB isca.me. |
| P-glycoprotein (P-gp) Substrate | Prediction of whether the compound is a substrate for the P-gp efflux pump, which can limit drug distribution to tissues isca.me. |
| CYP450 Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). |
| Lipophilicity (logP) | Impacts absorption, solubility, and plasma protein binding. An optimal range is crucial for drug-likeness. |
In Silico Prediction of Drug-Likeness and Bioavailability
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug nih.gov. The most famous guideline for this is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors dovepress.comdrugbank.com. Compounds that adhere to this rule are more likely to have good oral bioavailability.
The bioavailability of benzimidazole derivatives can be further estimated using computational tools that provide a "bioavailability score" based on a combination of physicochemical properties nih.gov. For this compound, the predicted properties suggest it aligns well with the criteria for being an orally bioavailable compound.
| Lipinski's Rule of Five Parameter | Value for this compound | Guideline |
|---|---|---|
| Molecular Weight (MW) | 229.31 g/mol | < 500 |
| Lipophilicity (logP) | 2.9 (Predicted) | ≤ 5 |
| Hydrogen Bond Donors (HBD) | 1 (the N-H on the piperidine (B6355638) ring) | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | 3 (the two N atoms in the benzimidazole ring and the N in the piperidine ring) | ≤ 10 |
| Lipinski's Rule Violations | 0 | ≤ 1 |
Note: Physicochemical properties were calculated for the specified compound structure.
Quantum Mechanics Calculations
Quantum mechanics (QM) calculations provide a deep understanding of the electronic structure of a molecule, which governs its chemical behavior. DFT is the most widely used QM method for molecules of this size nih.gov. These calculations can generate electron density maps, molecular electrostatic potential (MEP) maps, and analyze molecular orbitals.
The MEP map is particularly useful as it visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding how the molecule might interact with biological targets like proteins or nucleic acids. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule, offering a more detailed picture of its electronic configuration researchgate.net. These advanced calculations are essential for rational drug design and for understanding the fundamental chemical properties of this compound.
Future Research Directions and Potential Applications
Exploration of Novel Derivatization Strategies
The chemical architecture of 2-methyl-1-(4-piperidinyl)-1H-benzimidazole offers multiple sites for chemical modification to generate a library of novel analogues. Future research should systematically explore these derivatization strategies to modulate the compound's physicochemical properties and biological activities.
Key modification sites include:
The Piperidine (B6355638) Nitrogen (N1' position): The secondary amine of the piperidine ring is a prime target for substitution. Alkylation, acylation, or arylation at this position can significantly alter the compound's polarity, basicity, and steric profile, which are critical for receptor binding and cellular uptake. For instance, studies on related benzimidazole-piperidine structures have shown that introducing substituents like substituted phenyl groups or ethyl linkers can yield potent antinociceptive agents. tubitak.gov.tr
The Benzimidazole (B57391) Ring: The benzene (B151609) portion of the benzimidazole core can be substituted at positions 4, 5, 6, and 7. Introducing electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule. Synthesis of such derivatives can be achieved by starting with appropriately substituted o-phenylenediamines. ajol.info
The 2-Methyl Group: The methyl group at the C2 position can be replaced with other alkyl chains, aryl groups, or functionalized moieties. Standard benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid; varying the carboxylic acid (e.g., using different phenylacetic acids instead of acetic acid) would yield diverse C2-substituted analogues. banglajol.infoacs.org
Hybridization: A more advanced strategy involves creating hybrid molecules by linking the core structure to other pharmacologically active scaffolds. For example, 1,2,3-triazole hybrids of benzimidazole-piperidine compounds have been synthesized via click chemistry, yielding novel anti-infective agents. nih.gov
In-depth Mechanistic Investigations of Biological Activities
The benzimidazole scaffold is associated with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects. nih.govresearchgate.net A crucial future direction is to screen this compound and its derivatives against a broad panel of biological targets to identify primary activities. Once a promising activity is identified, in-depth mechanistic studies will be essential to understand its mode of action.
Potential mechanisms to investigate, based on activities of related compounds, include:
Enzyme Inhibition: Many benzimidazoles act as enzyme inhibitors. Future studies could assess the compound's ability to inhibit key enzymes implicated in disease, such as cyclooxygenases (COX) or microsomal prostaglandin E2 synthase-1 (mPGES-1) for anti-inflammatory activity, or kinases like EGFR and VEGFR in cancer pathways. biotech-asia.orgnih.gov Other research has shown that benzimidazole derivatives can inhibit human topoisomerase I, an important anticancer target. acs.org
Receptor Binding: The piperidine moiety is a common feature in ligands for central nervous system (CNS) receptors. The compound could be evaluated for its binding affinity to various receptors, such as sigma receptors or histamine receptors. rsc.org
Microtubule Disruption: A well-established anticancer mechanism for some benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. biotech-asia.org
DNA Interaction: The planar benzimidazole ring can function as a DNA intercalating agent. Studies using UV/Vis absorption and DNA relaxation assays could elucidate whether the compound binds to DNA and inhibits enzymes like topoisomerase. acs.org
Development of Selective Biological Probes
Should this compound or one of its optimized analogues demonstrate high potency and selectivity for a specific biological target, it could serve as a scaffold for the development of chemical probes. These probes are invaluable tools for studying the function and localization of target proteins in complex biological systems.
Future research in this area would involve:
Functionalization with Reporter Tags: The parent compound could be derivatized by incorporating a reporter group without compromising its binding affinity. Examples include adding a fluorescent tag for bio-imaging applications or a "clickable" alkyne group for activity-based protein profiling (ABPP). nih.gov
Activity-Based Probes: Benzimidazole-based probes have been developed to covalently label specific enzymes, such as protein arginine deiminases (PADs), allowing for the identification of their activity in cellular systems. nih.gov
Fluorescent Probes for Analyte Detection: Benzimidazole derivatives have also been engineered as fluorescent "turn-on" probes for detecting specific biological analytes, such as cysteine in human urine and living cells. nih.gov This highlights the versatility of the scaffold in creating diagnostic tools.
Rational Design of Optimized Analogues based on SAR and Computational Insights
To guide the optimization of this compound as a potential therapeutic agent, a systematic approach combining traditional Structure-Activity Relationship (SAR) studies with modern computational methods is necessary.
Structure-Activity Relationship (SAR) Studies: A library of analogues, synthesized based on the strategies in section 7.1, should be evaluated to establish clear SAR. This involves systematically altering one part of the molecule at a time and observing the effect on biological activity. For example, SAR studies on 1-benzyl-1H-benzimidazole analogues revealed specific substitutions that enhanced anticancer activity. researchgate.net The data generated would be crucial for identifying the key structural features required for potency and selectivity.
Table 1: Illustrative SAR Data for Anticancer Activity of Related 2-phenyl-1H-benzo[d]imidazole Derivatives
| Compound ID | R1 (N1-position) | R2 (C5-position) | R3 (Phenyl at C2) | Activity (IC50 in µM against HCT-116) |
| 6 | H | -COOEt | 4-(piperidine-1-yl) | 16.82 |
| 11 | 3,4,5-trimethoxyphenyl | H | 1,3,4-oxadiazole hybrid | 1.87 (MCF-7) |
| 28 | pyrazole hybrid | H | H | 2.2-11.9 (various) |
This table is generated with illustrative data from related but distinct benzimidazole compounds to demonstrate the principles of SAR analysis. nih.gov
Computational Modeling: In silico techniques can accelerate the design process.
Molecular Docking: Docking studies can predict the binding poses of the compound and its analogues within the active site of a target protein. This can help rationalize observed SAR and guide the design of new derivatives with improved binding interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the conformational stability of the ligand-protein complex over time, providing deeper insights into the binding mode. nih.gov
QSAR (Quantitative Structure-Activity Relationship): Once sufficient data is available, QSAR models can be developed to create a mathematical relationship between the chemical structure and biological activity, allowing for the predictive screening of virtual compounds. nih.gov
Translational Research Potential in Pre-clinical Models
If in vitro studies reveal a potent and selective biological activity, the most promising analogues of this compound should be advanced into pre-clinical animal models to evaluate their in vivo efficacy and drug-like properties.
Efficacy in Disease Models: The choice of animal model will depend on the identified biological activity.
Inflammation and Pain: For anti-inflammatory or analgesic activity, compounds can be tested in models like the hot-plate, paw-pressure, and formalin tests in rodents. tubitak.gov.tr Novel benzimidazoles have shown significant alleviation of fever, inflammation, and pain in guinea pig models. nih.gov
Cancer: Anticancer potential can be evaluated using human tumor xenograft models in immunocompromised mice. Benzimidazole derivatives have demonstrated the ability to reduce tumor growth in such models. nih.gov
Infectious Diseases: For antimicrobial activity, compounds would be tested in relevant infection models. nih.gov
Pharmacokinetic and ADME Studies: It is critical to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compounds. tubitak.gov.tr These studies determine the compound's bioavailability, how it is distributed in the body, its metabolic stability, and how it is cleared. These pharmacokinetic parameters are essential for determining the compound's potential for further clinical development. rrpharmacology.rurrpharmacology.ru
By systematically pursuing these research avenues, the full therapeutic and scientific potential of this compound can be thoroughly explored, potentially leading to the development of novel drugs or valuable biological tools.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-1-(4-piperidinyl)-1H-benzimidazole, and how are structural intermediates characterized?
- The compound is commonly synthesized via the Mannich reaction , where a benzimidazole core reacts with formaldehyde and a piperidine derivative to introduce the 4-piperidinyl group. Key intermediates are characterized using NMR (¹H and ¹³C) and IR spectroscopy to confirm bond formation (e.g., C-N stretching at ~1,250 cm⁻¹) .
- Alternative routes include click chemistry , where copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches functionalized triazole or thiazole moieties to the benzimidazole scaffold. Solvent optimization (e.g., DMF vs. THF) and catalyst selection (CuSO₄·5H₂O) are critical for yield improvement .
Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s purity and structure?
- High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]⁺ peaks), while HPLC (C18 columns, methanol/water mobile phase) assesses purity (>95%).
- ¹³C NMR distinguishes aromatic carbons (δ 110–140 ppm) and piperidinyl signals (δ 45–55 ppm for CH₂ groups). DSC/TGA may evaluate thermal stability (melting points ~150–200°C) .
Q. How do researchers address solubility challenges during in vitro bioassays?
- Solubility is enhanced using DMSO (0.1–1% v/v) or cyclodextrin-based carriers. Pre-formulation studies with dynamic light scattering (DLS) monitor aggregation, ensuring colloidal stability in physiological buffers .
Advanced Research Questions
Q. What strategies optimize catalytic conditions to minimize byproducts in benzimidazole-piperidine conjugates?
- Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) and improves regioselectivity. Catalyst screening (e.g., Pd/C vs. Raney Ni) and in situ FTIR monitoring help identify optimal conditions (e.g., 80°C, pH 7–8) .
- Byproduct analysis via LC-MS/MS reveals dimerization or oxidation products, which are mitigated by inert atmospheres (N₂/Ar) .
Q. How do substituents on the benzimidazole ring influence binding to biological targets like H+/K+-ATPase or Hedgehog pathway proteins?
- Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF₃) at position 2 enhance binding to H+/K+-ATPase (IC₅₀ ~1 μM), while bulky aryl groups at position 1 improve Hedgehog pathway inhibition (e.g., SANT-2 derivatives). Molecular docking (AutoDock Vina) identifies key hydrogen bonds with Glu₈₀₃ and π-π stacking with Phe₈₀₆ .
Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?
- ADMET prediction (SwissADME, pkCSM) estimates moderate blood-brain barrier permeability (logBB >0.3) and CYP3A4 inhibition risk. HOMO-LUMO analysis (Gaussian 09) correlates electron-deficient benzimidazole cores with enhanced reactive oxygen species (ROS) generation in cancer cells .
Q. How can contradictions in reported bioactivity data (e.g., apoptosis vs. anti-inflammatory effects) be resolved?
- Discrepancies arise from cell line specificity (e.g., MM1.S myeloma vs. RAW264.7 macrophages) and assay conditions (serum concentration, exposure time). Meta-analysis of dose-response curves (GraphPad Prism) and kinetic studies (live-cell imaging) clarify mechanistic pathways .
Q. What role does the compound play in supramolecular assembly for materials science applications?
- The piperidinyl group facilitates coordination polymers with transition metals (e.g., Zn²⁺, Cu²⁺), forming porous MOFs for gas storage. X-ray crystallography reveals π-π stacking (3.5–4.0 Å) and hydrogen-bonded networks (N-H⋯O/N motifs) in single crystals .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
